molecular formula C17H22N6O4S3 B2452922 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-55-2

2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2452922
M. Wt: 470.58
InChI Key: VJAQKNNVNGAWCU-UHFFFAOYSA-N
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Description

2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N6O4S3 and its molecular weight is 470.58. The purity is usually 95%.
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Scientific Research Applications

  • Arylpiperazine Derivatives Metabolism and Effects :

    • Arylpiperazine derivatives, including compounds similar to 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, are known for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation, forming 1-aryl-piperazines, which have a variety of serotonin receptor-related effects and affinity for other neurotransmitter receptors. The metabolites distribute extensively in tissues and are primarily biotransformed by oxidation and conjugation processes (Caccia, 2007).
  • Thiophene Analogues and Carcinogenicity Evaluation :

    • Thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity, emphasizing the significance of aromatic ring substitution in determining biological activity. Compounds similar to 2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide were assessed through assays to infer their carcinogenic potential. However, doubts remain regarding their ability to cause tumors in vivo (Ashby et al., 1978).
  • DNA Minor Groove Binding and Hoechst Analogues :

    • Hoechst 33258 and its analogues, which share structural similarities with the subject compound, are renowned for binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds, including N-methyl piperazine derivatives, have been used extensively for fluorescent DNA staining and have shown potential as radioprotectors and topoisomerase inhibitors, indicating their relevance in drug design and DNA sequence recognition studies (Issar & Kakkar, 2013).
  • Piperazine Derivatives and Therapeutic Applications :

    • Piperazine derivatives exhibit a wide range of therapeutic uses, including as antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. Modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. Piperazine-based molecules have attracted significant interest due to their broad potential and flexibility as a building block in drug discovery (Rathi et al., 2016).
  • 1,3,4-Thiadiazole Derivatives and Pharmacological Activities :

    • 1,3,4-Thiadiazole derivatives, which are structurally related to the compound , are known for their extensive pharmacological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. These derivatives represent a significant focus in drug development due to their unique toxophoric N2C2S moiety (Mishra et al., 2015).

properties

IUPAC Name

2-[[5-[4-[4-(dimethylsulfamoyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4S3/c1-21(2)30(26,27)13-5-3-12(4-6-13)15(25)22-7-9-23(10-8-22)16-19-20-17(29-16)28-11-14(18)24/h3-6H,7-11H2,1-2H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAQKNNVNGAWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(4-(N,N-dimethylsulfamoyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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